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Compound of Interest

Compound Name: Vdavp

Cat. No.: B3062957 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with a comprehensive guide to alternatives to DDAVP for vasopressin V2

receptor (V2R) activation, including troubleshooting guides and frequently asked questions for

experimental success.

Frequently Asked Questions (FAQs)
Q1: What are the primary signaling pathways activated by the V2 receptor?

A1: The V2 receptor, a G protein-coupled receptor (GPCR), primarily signals through the

canonical Gs-protein pathway upon agonist binding. This activation stimulates adenylyl

cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels

activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets,

including the aquaporin-2 (AQP2) water channel, leading to its translocation to the cell

membrane. Additionally, the V2R can activate cAMP-independent signaling pathways, such as

those involving calcium mobilization and the activation of mitogen-activated protein kinases

(MAPKs) like ERK1/2. Signal termination and receptor internalization are mediated by β-

arrestins.

Q2: Beyond DDAVP, what other peptide agonists can be used to activate the V2 receptor?

A2: Besides Desmopressin (DDAVP), which is a highly selective V2R agonist, other peptide

analogues of Arginine Vasopressin (AVP) can be utilized in research. These include

[Val4]dDAVP (VDAVP) and [deamino-Val4]dDAVP (dVDAVP), which also exhibit high selectivity
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for the V2 receptor over V1a and oxytocin receptors[1]. These compounds are valuable tools

for studying V2R-specific functions.

Q3: Are there any non-peptide agonists available for V2 receptor research?

A3: While the field has seen significant development of non-peptide antagonists for the V2

receptor (e.g., Tolvaptan, Lixivaptan)[2][3], the availability of non-peptide agonists for research

is limited. Most of the research-grade non-peptide compounds targeting vasopressin receptors

are antagonists[4]. However, biased non-peptide agonists have been described in research

literature, such as MCF14, which acts as a Gs-biased agonist, promoting cAMP signaling

without significantly recruiting β-arrestin[5]. The commercial availability of such specific biased

agonists for general research use should be verified with chemical suppliers.

Q4: What is biased agonism at the V2 receptor and why is it important?

A4: Biased agonism, or functional selectivity, describes the ability of a ligand to preferentially

activate one signaling pathway over another at the same receptor. For the V2R, a biased

agonist might selectively activate the Gs-cAMP pathway without engaging the β-arrestin

pathway, or vice versa[6][7]. This is significant because the different pathways can lead to

distinct physiological outcomes. For example, Gs-cAMP signaling is linked to the antidiuretic

effect, while β-arrestin signaling is involved in receptor desensitization and potentially other

cellular responses[6]. Biased agonists are powerful research tools to dissect the specific roles

of these pathways and represent a promising avenue for developing more targeted

therapeutics with fewer side effects.

V2 Receptor Agonist Comparison
The following table summarizes the quantitative data for various V2 receptor agonists. Potency

(EC₅₀) is a measure of the concentration of an agonist that gives half of the maximal response.
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Compound
Receptor
Type

Assay Type
Potency
(EC₅₀) in nM

Selectivity
Profile

Reference

Arginine

Vasopressin

(AVP)

Human V2R cAMP ~1

Non-selective

(also V1a,

V1b, OTR)

[1]

Desmopressi

n (DDAVP)
Human V2R

Reporter

Gene
0.07

Highly

selective for

V2R

[8]

[Val4]dDAVP

(VDAVP)
Rat V2R

Antidiuretic

Assay
1.0 (units/mg)

Highly

selective for

V2R

[1]

[deamino-

Val4]dDAVP

(dVDAVP)

Rat V2R
Antidiuretic

Assay
1.2 (units/mg)

Highly

selective for

V2R

[1]

MCF14 Human V2R cAMP ~10

Gs-biased;

no β-arrestin

recruitment

[5]

V2 Receptor Signaling Pathways
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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